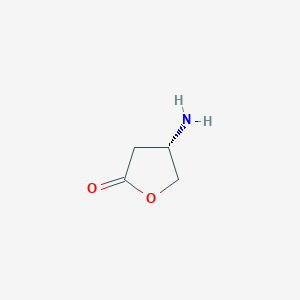

(S)-4-aminodihydrofuran-2(3H)-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4S)-4-aminooxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c5-3-1-4(6)7-2-3/h3H,1-2,5H2/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFDRUMHFSJJIGX-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](COC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for S 4 Aminodihydrofuran 2 3h One and Its Stereoisomers

Enantioselective Synthesis Approaches

The creation of the stereocenter at the C4 position is a key challenge in the synthesis of (S)-4-aminodihydrofuran-2(3H)-one. Enantioselective synthesis approaches aim to establish this stereocenter with high efficiency and control.

Asymmetric Catalysis in Lactone Formation

Asymmetric catalysis provides a powerful tool for the enantioselective synthesis of chiral molecules, including lactones. Both organocatalysis and metal-based catalysis have been effectively employed in these transformations.

Organocatalysis has emerged as a crucial strategy in asymmetric synthesis, with amino acids like L-proline being particularly effective and environmentally benign catalysts. nih.govdocumentsdelivered.comtcichemicals.com The pioneering work in this field demonstrated the utility of L-proline in intramolecular asymmetric aldol (B89426) reactions. tcichemicals.com These principles can be extended to the asymmetric α-amination of carbonyl compounds, which is a direct method for the synthesis of α-amino acids and their derivatives.

While a specific L-proline catalyzed asymmetric α-amination for the direct synthesis of this compound is not extensively documented in readily available literature, the general mechanism provides a clear blueprint. The reaction would likely proceed through the formation of an enamine intermediate between the parent lactone (dihydrofuran-2(3H)-one) and L-proline. This chiral enamine would then be attacked by an electrophilic nitrogen source, with the stereochemistry being directed by the chiral catalyst.

The effectiveness of L-proline and other amino acids as organocatalysts has been demonstrated in the synthesis of other chiral heterocyclic compounds, such as warfarin. researchgate.netchemrxiv.org In these syntheses, L-amino acids generally favor the formation of the (R)-enantiomer. researchgate.net This suggests that for the synthesis of the (S)-enantiomer of 4-aminodihydrofuran-2(3H)-one, D-proline might be the more suitable catalyst.

| Reaction | Catalyst | Product | Enantiomeric Excess (ee) | Yield | Reference |

| Multicomponent reaction of aromatic aldehydes, malononitrile, and active methylenes | L-proline | Chiral pyrans | Not specified | Good | nih.gov |

| Intramolecular aldol reaction | L-proline | Optically active steroid CD partial structures | Not specified | Not specified | tcichemicals.com |

| Intermolecular aldol reaction | L-proline | Asymmetric aldol products | High | High | tcichemicals.com |

| Warfarin synthesis | L-arginine | (R)-warfarin | High | High | researchgate.net |

This table presents examples of L-proline and other amino acid-catalyzed reactions to illustrate the potential of this strategy, as direct data for the target molecule is limited.

Metal-catalyzed reactions offer another highly effective route for the enantioselective synthesis of dihydrofuranone derivatives. Various transition metals, in conjunction with chiral ligands, can catalyze key bond-forming reactions with high stereocontrol.

For instance, the synthesis of dihydrofuran rings has been achieved through silver(I)-mediated intramolecular cyclization of allenols. beilstein-journals.orgd-nb.info While this specific example does not create the C4-amino stereocenter, it demonstrates the utility of metal catalysis in forming the core lactone structure. A gold-catalyzed asymmetric synthesis has also been employed in the total synthesis of diplobifuranylone B, which features a dihydrofuran ring. nih.gov

A more relevant approach would involve the asymmetric hydrogenation or amination of a suitable precursor. For example, a metal-catalyzed asymmetric reduction of a 4-imino- or 4-enamino-dihydrofuran-2(3H)-one could potentially yield the desired this compound with high enantioselectivity. The choice of metal and chiral ligand would be crucial for achieving the desired stereochemical outcome.

Chiral Pool Synthesis from Precursor Molecules

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. wikipedia.orguh.edumdpi.com This approach can be highly efficient as the chirality is already present in the starting material, often obviating the need for a separate asymmetric induction step. wikipedia.org Common chiral pool sources include amino acids, sugars, and terpenes. wikipedia.org

For the synthesis of this compound, a logical starting material from the chiral pool would be an amino acid with a suitable carbon skeleton. L-aspartic acid, with its four-carbon backbone and an amino group at the α-position, presents a promising precursor. Through a series of functional group manipulations, including reduction of the side-chain carboxylic acid and subsequent cyclization, L-aspartic acid could be converted to the target molecule while retaining the (S)-stereochemistry at the C4 position. Similarly, L-glutamic acid has been used as a starting material for the synthesis of other dihydrofuran derivatives. nih.gov

Another viable chiral pool starting material is D-glucose, which has been successfully used in the stereoselective synthesis of other complex dihydrofuranone-containing natural products. nih.gov The synthesis of this compound from D-glucose would require more extensive chemical transformations to introduce the amino group and form the lactone ring with the correct stereochemistry.

| Chiral Pool Precursor | Key Features | Potential for Synthesizing this compound | Reference |

| L-Aspartic Acid | Four-carbon backbone, α-amino group | Direct precursor with retention of stereochemistry. | uh.edu |

| L-Glutamic Acid | Five-carbon backbone, α-amino group | Can be used to construct the dihydrofuranone core. | nih.gov |

| D-Glucose | Polyhydroxylated six-carbon backbone | A versatile starting material for complex dihydrofuranones. | nih.gov |

| L-Proline | Chiral cyclic amino acid | Can be used as a chiral auxiliary or starting material. | mdpi.com |

Kinetic Resolution and Dynamic Kinetic Resolution Techniques

Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. Dynamic kinetic resolution is an extension of this concept where the slower-reacting enantiomer is continuously racemized, allowing for a theoretical yield of up to 100% of the desired enantiomer.

These techniques could be applied to a racemic mixture of 4-aminodihydrofuran-2(3H)-one. For example, a chiral acylating agent could be used to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. Alternatively, an enzyme-catalyzed reaction could be employed to achieve the same separation with high enantioselectivity. While specific protocols for the kinetic resolution of 4-aminodihydrofuran-2(3H)-one are not widely reported, this remains a viable strategy for obtaining the enantiomerically pure compound. wikipedia.org

Total Synthesis Strategies Incorporating Dihydrofuranone Units

The dihydrofuranone scaffold is a common motif in a variety of natural products. Total synthesis strategies for these molecules often involve the construction of the dihydrofuranone ring as a key step. nih.govnih.gov An asymmetric total synthesis of diplobifuranylone B, for example, featured a stereoselective construction of the 2,5-dihydrofuran (B41785) ring via gold catalysis. nih.gov

In another example, the total synthesis of marliolide and vittarilide-B, which are α,β-unsaturated γ-lactones, was achieved from D-glucose. nih.gov This synthesis involved key transformations such as reduction, Wittig olefination, and TEMPO-mediated oxidation to construct the dihydrofuranone core and install the necessary functional groups. nih.gov

These total synthesis strategies, while not directly targeting this compound, provide valuable insights into the methodologies that can be used to construct the dihydrofuranone ring system with high stereocontrol. The principles and reactions employed in these syntheses could be adapted for the development of a total synthesis of the target molecule.

Green Chemistry and Sustainable Synthesis Methodologies

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, this translates to the use of biocatalysis and other sustainable techniques to achieve high stereoselectivity and yield under mild conditions. usc.edunih.gov

Enzymes, as natural catalysts, offer exceptional stereo- and regioselectivity, making them ideal for the synthesis of chiral molecules like this compound. nih.govnih.gov Key enzymatic approaches include the use of transaminases and lipases.

Transaminase-Mediated Amination: Transaminases (TAs) are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. nih.govresearchgate.netrsc.org A potential green route to this compound could involve the stereoselective amination of a suitable keto-lactone precursor, such as succinic semialdehyde or a derivative. The use of whole-cell biocatalysts overexpressing a specific transaminase can be particularly advantageous as it eliminates the need for costly enzyme purification. nih.gov

Recent research has demonstrated the successful application of immobilized whole-cell (R)-transaminases for the synthesis of various drug-like 1-arylpropan-2-amines, achieving high conversions (88-89%) and excellent enantiomeric excess (>99% ee). researchgate.netrsc.org Similar strategies could be adapted for the synthesis of the target amino-lactone. The choice of the amine donor is crucial for shifting the reaction equilibrium towards the product. nih.gov

Lipase-Catalyzed Kinetic Resolution: Lipases are widely used for the kinetic resolution of racemic mixtures. nih.govresearchgate.net In the synthesis of this compound, a racemic mixture of a precursor, such as 4-hydroxydihydrofuran-2(3H)-one or a protected amino-lactone, could be resolved. The lipase (B570770) would selectively acylate one enantiomer, allowing for the separation of the two stereoisomers. For instance, lipase-catalyzed kinetic resolution of various aryltrimethylsilyl chiral alcohols has yielded enantiomeric excesses of over 99%. nih.gov Similarly, the resolution of 4-aryl- and 4-heteroarylbut-3-en-2-ols has been successfully achieved using lipases. researchgate.net

A chemoenzymatic approach could involve the chemical synthesis of a racemic precursor followed by enzymatic resolution. This strategy has been successfully employed for the synthesis of various chiral intermediates. mdpi.com

The following table summarizes potential enzymatic strategies for the synthesis of this compound:

| Enzymatic Strategy | Enzyme Type | Potential Substrate | Key Advantage | Reference |

| Asymmetric Amination | Transaminase | Succinic semialdehyde derivative | Direct formation of the chiral amine | nih.gov |

| Kinetic Resolution | Lipase | Racemic 4-hydroxydihydrofuran-2(3H)-one | High enantioselectivity | nih.govresearchgate.net |

| Kinetic Resolution | Lipase | Racemic N-protected 4-aminodihydrofuran-2(3H)-one | Access to both enantiomers | semanticscholar.org |

To further enhance the efficiency and sustainability of the synthesis, one-pot tandem or cascade reactions can be employed. A tandem biocatalytic approach for the synthesis of chiral 2-hydroxy-4-butyrolactone derivatives has been reported, combining an aldol addition and a carbonyl reduction in a single pot. acs.org A similar concept could be envisioned for this compound, where an enzymatic amination is followed by an in-situ lactonization.

Scale-Up and Process Optimization for Academic Research Supply

The transition from a laboratory-scale synthesis to a larger scale suitable for academic research supply presents several challenges. Process optimization is crucial to ensure robustness, reproducibility, and cost-effectiveness.

For biocatalytic processes, several parameters need to be carefully optimized. These include:

Enzyme Selection and Loading: Screening for the most active and stable enzyme is the first step. The optimal enzyme concentration needs to be determined to balance reaction rate and cost.

Reaction Conditions: pH, temperature, and solvent composition can significantly impact enzyme activity and stability. For instance, the use of co-solvents like DMSO may be necessary to improve the solubility of substrates and products. researchgate.net

Substrate and Product Inhibition: High concentrations of substrate or product can inhibit the enzyme, reducing its efficiency. In-situ product removal (ISPR) techniques, such as using a two-phase system, can mitigate this issue. researchgate.net

Cofactor Regeneration: Many enzymatic reactions, particularly those involving oxidoreductases and transaminases, require expensive cofactors like NAD(P)H or pyridoxal (B1214274) phosphate (B84403) (PLP). Efficient cofactor regeneration systems are essential for the economic viability of the process.

The following table highlights key considerations for the scale-up of a biocatalytic synthesis of this compound:

| Parameter | Consideration for Scale-Up | Potential Solution | Reference |

| Enzyme Stability | Maintaining enzyme activity over extended reaction times. | Enzyme immobilization on a solid support. | nih.gov |

| Mass Transfer | Ensuring efficient mixing and supply of reactants (e.g., oxygen in oxidations). | Use of appropriate reactor design (e.g., stirred tank vs. packed bed). | |

| Downstream Processing | Simple and efficient purification of the final product. | Optimization of extraction and crystallization procedures. | |

| Process Economics | Minimizing the cost of raw materials, enzymes, and cofactors. | Use of whole-cell catalysts, efficient cofactor regeneration. | nih.gov |

Continuous flow chemistry offers several advantages for scale-up, including improved heat and mass transfer, better process control, and the potential for automation. The use of immobilized enzymes in packed-bed reactors is particularly well-suited for continuous flow processes, allowing for easy separation of the catalyst from the product stream and continuous operation over long periods.

Chemical Reactivity and Mechanistic Investigations of S 4 Aminodihydrofuran 2 3h One

Reactivity of the Amine Moiety

The primary amine in (S)-4-aminodihydrofuran-2(3H)-one is a nucleophilic center and is expected to undergo reactions typical of primary amines.

Nucleophilic Reactions (e.g., Acylation, Alkylation, Sulfonylation)

The lone pair of electrons on the nitrogen atom of the amine moiety makes it susceptible to attack by various electrophiles.

Acylation: The amine group can be readily acylated by reacting with acylating agents such as acid chlorides or anhydrides to form the corresponding N-acyl derivatives. This reaction is fundamental in peptide synthesis and for introducing various functional groups. While specific examples for this compound are not prevalent in the literature, the general transformation is a cornerstone of organic synthesis.

Alkylation: Alkylation of the amine can be achieved using alkyl halides. However, this reaction is often challenging to control and can lead to a mixture of mono-, di-, and even tri-alkylated products. Regioselectivity and control of the degree of alkylation would be key challenges in such transformations.

Sulfonylation: The amine group can react with sulfonyl chlorides in the presence of a base to form sulfonamides. This is a common reaction for the synthesis of various biologically active compounds.

Formation of Amides and Sulfonamides

The formation of amide and sulfonamide linkages from the primary amine of this compound is a key transformation for creating derivatives with diverse properties.

Amide Formation: The coupling of the amine with carboxylic acids is a widely used reaction. Modern coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) and a base like N,N-diisopropylethylamine (DIPEA) can facilitate this transformation under mild conditions, which is particularly important for sensitive molecules. nih.gov The use of such reagents helps to avoid racemization and side reactions. peptide.com

Sulfonamide Formation: Sulfonamides are important bioisosteres of amides and are found in many pharmaceutical compounds. princeton.edunih.gov The synthesis of sulfonamides from this compound would typically involve its reaction with a sulfonyl chloride in the presence of a base to neutralize the HCl generated. nih.gov The properties of the resulting sulfonamide would depend on the nature of the R group on the sulfonyl chloride.

| Reagent Type | General Reaction | Expected Product |

| Acid Chloride | R-COCl | (S)-4-(acylamino)dihydrofuran-2(3H)-one |

| Alkyl Halide | R-X | (S)-4-(alkylamino)dihydrofuran-2(3H)-one |

| Sulfonyl Chloride | R-SO2Cl | (S)-4-(sulfonamido)dihydrofuran-2(3H)-one |

Reactivity of the Lactone Carbonyl Group

The γ-lactone ring in this compound contains a carbonyl group that is susceptible to nucleophilic attack.

Nucleophilic Addition and Ring-Opening Pathways

The carbonyl carbon of the lactone is electrophilic and can be attacked by nucleophiles. This can lead to either addition to the carbonyl group or, more commonly, ring-opening of the lactone. The outcome of the reaction depends on the nature of the nucleophile and the reaction conditions. For instance, strong nucleophiles like Grignard reagents or organolithium compounds would be expected to add to the carbonyl group, potentially leading to ring-opened products after workup. Hydrolysis of the lactone under acidic or basic conditions would lead to the corresponding γ-hydroxy acid. A patent describing the synthesis of Brivaracetam mentions the ring-opening of (R)-4-propyl-dihydrofuran-2-one, a related structure, as a key step. chemicalbook.com

Transformations to Other Heterocyclic Systems

The dihydrofuranone ring system can potentially be transformed into other heterocyclic structures. While specific examples starting from this compound are not documented, reactions of related furanones demonstrate such possibilities. For example, furanone derivatives have been converted to pyridazinone and pyrrolone systems. nih.govresearchgate.net These transformations often involve reaction with hydrazine (B178648) or amines, leading to ring-opening followed by recyclization.

Mechanistic Elucidation of Synthetic Pathways

Understanding the mechanisms of reactions involving this compound is crucial for optimizing existing synthetic routes and designing new ones.

Transition state analysis, often aided by computational methods like Density Functional Theory (DFT), is a powerful tool for understanding reaction mechanisms, stereoselectivity, and the role of catalysts. While specific transition state analyses for reactions of this compound are not widely reported, studies on analogous systems provide insight. For instance, in catalytic cycloadditions of furan-fused cyclobutanones, the catalyst (e.g., Rh(I) or Au(I)) plays a critical role in controlling the reaction pathway and stereochemical outcome. nih.govnih.gov Analysis of the transition states in such reactions would clarify the origins of enantioselectivity and diastereoselectivity by comparing the energy barriers of different stereochemical pathways.

Radical chemistry offers alternative pathways for the synthesis and functionalization of amino acid derivatives. nih.gov The investigation of radical processes involving this compound could unveil novel transformations. For example, a hydrogen atom abstraction (HAT) from the C-H bond adjacent to the nitrogen could generate an α-amino radical, a key intermediate for C-C bond formation. nih.gov Some cycloaddition reactions, such as the photocatalyzed [3+2] reaction to form furanodiones, are proposed to proceed via biradical intermediates, indicating the relevance of radical pathways in the chemistry of furanone scaffolds. mdpi.com

The reactivity of this compound can be significantly modulated by substituents, either on the amino group or on the ring itself.

Electronic Effects:

Electron-donating groups (EDGs) on the aromatic ring of related benzofuranone systems increase the electron density and promote cascade processes. nih.gov For this compound, an EDG on the amino nitrogen would increase its nucleophilicity.

Electron-withdrawing groups (EWGs) attached to the amino nitrogen would decrease its nucleophilicity and make the N-H proton more acidic. In studies of nucleophilic aromatic substitution, the presence of multiple EWGs on an aromatic ring greatly enhances its electrophilicity and stabilizes the intermediate Meisenheimer complex. researchgate.net

Steric Effects:

Bulky substituents can hinder the approach of reactants, influencing both reaction rates and regioselectivity. numberanalytics.comyoutube.com In the synthesis of chiral aminobenzofuran-2(3H)-ones, steric hindrance plays a major role in determining the stereoselectivity of the reaction. nih.gov For this compound, a bulky substituent on the amino group would sterically shield one face of the molecule, potentially directing incoming reagents to the opposite face and enhancing stereochemical control.

| Substituent Position | Substituent Type | Electronic/Steric Effect | Predicted Impact on Reactivity | Reference (Analogous System) |

|---|---|---|---|---|

| Amino Group | Electron-Donating Group (e.g., Alkyl) | Increases N nucleophilicity | Enhances reactions with electrophiles | nih.gov |

| Amino Group | Electron-Withdrawing Group (e.g., Acyl) | Decreases N nucleophilicity | Reduces reactivity with electrophiles; increases N-H acidity | researchgate.net |

| Amino Group | Bulky Group (e.g., tert-Butyl) | Steric Hindrance | Slows reaction rates; may enhance stereoselectivity | nih.govnumberanalytics.com |

| Ring Carbon | Electron-Donating Group | Electronic Effect | May influence acidity of adjacent protons | nih.gov |

Derivatization Strategies and Analogue Synthesis for S 4 Aminodihydrofuran 2 3h One

Construction of N-Substituted Dihydrofuranone Derivatives

The primary amine of (S)-4-aminodihydrofuran-2(3H)-one serves as a key functional handle for a variety of chemical modifications. The most common derivatization strategies involve the formation of amides, sulfonamides, and carbamates through reactions at the nitrogen atom. These transformations are crucial for synthesizing analogues that mimic natural signaling molecules, such as N-acyl homoserine lactones (AHLs), which are pivotal in bacterial quorum sensing. nih.govmdpi.comwikipedia.org

N-Acylation: The most prevalent modification is N-acylation, which yields N-acyl homoserine lactones. This is typically achieved by reacting this compound, often as a hydrobromide or hydrochloride salt, with an activated carboxylic acid derivative like an acid chloride or anhydride. cam.ac.uk The reaction is commonly performed under Schotten-Baumann conditions, which involve an aqueous basic solution (e.g., sodium carbonate) and an organic solvent to facilitate the coupling. cam.ac.uk This method has been successfully used to synthesize a broad spectrum of AHL analogues with varying acyl chain lengths and functionalities, including those with β-keto groups. cam.ac.uk

N-Sulfonylation: Another important class of derivatives is N-sulfonyl homoserine lactones. These are synthesized by reacting the parent amine with various sulfonyl chlorides. This approach allows for the introduction of diverse aryl and alkyl sulfonyl groups, significantly altering the electronic and steric properties of the side chain compared to standard acyl derivatives. mdpi.com

These fundamental derivatization reactions are foundational for building libraries of compounds for biological screening. nih.govmdpi.com

Table 1: Synthetic Strategies for N-Substituted Dihydrofuranone Derivatives

| Derivative Type | General Method | Reagents | Key Features |

|---|---|---|---|

| N-Acyl | Acylation | Acid Chlorides, Anhydrides | Mimics natural AHLs, allows variation in chain length and functionality. cam.ac.uk |

| N-Sulfonyl | Sulfonylation | Sulfonyl Chlorides | Introduces a sulfonamide linkage, altering electronic properties. mdpi.com |

| N-Carbamoyl | Carbamoylation | Isocyanates, Chloroformates | Forms a carbamate group, modifying H-bonding potential. mdpi.com |

Synthesis of Fused Bicyclic and Polycyclic Systems Incorporating the Dihydrofuranone Core

The this compound scaffold is not only a precursor for simple derivatives but also a valuable chiral building block for constructing more complex, sterically constrained fused ring systems. Such bicyclic and polycyclic architectures are of great interest in medicinal chemistry as they can offer enhanced receptor affinity and selectivity by reducing conformational flexibility. While direct examples starting from this specific lactone are specialized, several established synthetic strategies can be applied to create these sophisticated structures.

Intramolecular Cyclization: A powerful strategy involves the intramolecular cyclization of a suitably functionalized N-substituted derivative. For instance, an N-acyl chain bearing a terminal electrophilic or nucleophilic center could be induced to react with a position on the lactone ring or the amide itself to form a new fused ring. This approach is a cornerstone in the synthesis of various fused N-heterocycles. ias.ac.in

Pictet-Spengler Reaction: The Pictet-Spengler reaction offers a classic and highly effective method for synthesizing tetrahydroisoquinoline and tetrahydro-β-carboline ring systems. name-reaction.comwikipedia.org In a theoretical application, an N-substituted derivative of this compound bearing a β-arylethylamine moiety (such as tryptamine) could undergo condensation with an aldehyde, followed by acid-catalyzed ring closure, to yield a complex polycyclic structure incorporating the original lactone. nih.govjk-sci.comresearchgate.net This reaction is known for its ability to proceed under mild conditions and often with a high degree of stereocontrol, making it suitable for complex molecule synthesis. wikipedia.org

Analogy with Pyroglutamic Acid: The synthetic utility of the aminodihydrofuranone core can be compared to that of (S)-pyroglutamic acid, a related five-membered chiral lactam. Pyroglutamic acid is widely employed as a versatile starting material for the synthesis of complex alkaloids and conformationally restricted amino acids, including fused and spirocyclic systems. nih.govmdpi.com The chemical logic and synthetic methodologies developed for pyroglutamic acid can serve as a blueprint for designing pathways to novel bicyclic and polycyclic structures based on the this compound scaffold.

Stereoselective Introduction of Additional Chiral Centers

The inherent (S)-chirality of the starting material provides an excellent platform for substrate-controlled stereoselective synthesis. When new stereocenters are introduced into the molecule, the existing chiral center at C4 can influence the stereochemical outcome of the reaction, leading to the preferential formation of one diastereomer over another.

This principle of diastereoselective synthesis is critical for creating complex molecules with precisely defined three-dimensional structures. For instance, the dihydroxylation of a vinyl glycine analog, which is structurally related to homoserine lactone, can be performed with high diastereoselectivity to produce a specific stereoisomer of a substituted lactone. researchgate.net The control in such reactions is often dictated by minimizing steric hindrance and exploiting favorable stereoelectronic effects, where the orientation of orbitals influences the reaction pathway. nih.gov

Methodologies for the diastereoselective synthesis of substituted lactones are well-established and often rely on leveraging a pre-existing stereocenter to guide the approach of reagents. tandfonline.comnih.govnih.gov Advanced strategies can even enable the construction of intricate tricyclic lactones bearing multiple quaternary stereocenters, where the stereochemistry of each new center is carefully controlled in a synthetic sequence. acs.org By applying these principles, the this compound core can be elaborated into more complex derivatives containing additional, stereochemically defined chiral centers, which is essential for probing interactions with specific biological targets.

Development of Libraries of Structural Analogues for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry and chemical biology, providing crucial insights into how specific structural features of a molecule contribute to its biological activity. For this compound, the development of diverse analogue libraries has been particularly vital for exploring its role in bacterial quorum sensing (QS). mdpi.com As mimics of natural N-acyl homoserine lactones (AHLs), these synthetic analogues are used to probe the ligand-binding domains of bacterial receptor proteins (such as LasR and LuxR), leading to the discovery of potent QS agonists and antagonists. nih.govnih.govmdpi.com

The design of these libraries involves systematic modifications to the core structure, primarily focusing on the N-acyl side chain, which is a key determinant of biological specificity and activity. nih.govfrontiersin.org

Key areas of structural modification include:

Acyl Chain Length and Functionality: The length of the N-acyl chain is systematically varied, as this has been shown to be a critical factor for receptor binding. Additionally, modifications such as the introduction of a 3-oxo or 3-hydroxy group, or the incorporation of unsaturation, are explored to mimic the diversity of natural AHLs. cam.ac.uknih.govnih.gov

Aromatic and Heterocyclic Side Chains: The aliphatic acyl chain is often replaced with aromatic or heterocyclic moieties. For example, analogues like N-(4-bromophenylacetanoyl)-L-homoserine lactone have been identified as potent QS inhibitors. mdpi.comfrontiersin.org This strategy significantly expands the chemical space and can lead to compounds with improved potency and different activity profiles.

Amide Bond Bioisosteres: The central amide bond can be replaced with other functional groups, such as tetrazoles or triazoles, to create bioisosteres. These modifications can enhance metabolic stability and alter the electronic and conformational properties of the molecule, leading to novel activities. nih.gov

The systematic synthesis and screening of these focused libraries have generated a wealth of SAR data, revealing comprehensive sets of rules that govern the agonistic and antagonistic activity of AHL analogues. nih.govmdpi.com This knowledge is instrumental in the rational design of next-generation quorum sensing modulators to combat bacterial virulence and biofilm formation. nih.govmdpi.com

Table 2: SAR Insights from Libraries of this compound Analogues

| Structural Motif | General Synthetic Approach | Key SAR Finding | Reference |

|---|---|---|---|

| Variable Length N-Alkyl Chains | N-Acylation with corresponding acid chlorides | Chain length is critical for receptor specificity and agonist/antagonist activity. | nih.gov |

| β-Keto (3-Oxo) Group | Acylation with Meldrum's acid adducts | Often required for potent agonistic activity in specific bacterial receptors like LasR. | cam.ac.uknih.gov |

| N-Arylacetyl Groups (e.g., Phenylacetyl) | N-Acylation with arylacetyl chlorides | Can confer potent antagonistic (inhibitory) activity against QS receptors. | nih.govfrontiersin.org |

| N-Sulfonyl Groups | N-Sulfonylation with sulfonyl chlorides | Several N-sulfonyl derivatives display promising quorum quenching (inhibitory) activity. | mdpi.com |

| Amide Bioisosteres (e.g., Tetrazole) | Multi-step synthesis including cycloadditions | Can produce highly potent inhibitors by mimicking the amide bond's structural role. | nih.gov |

Advanced Spectroscopic and Characterization Techniques for S 4 Aminodihydrofuran 2 3h One and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of (S)-4-aminodihydrofuran-2(3H)-one in solution. Through ¹H, ¹³C, and various two-dimensional (2D) NMR experiments, a complete assignment of all proton and carbon signals can be achieved, confirming the connectivity and chemical environment of each atom within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the protons at the C3, C4, and C5 positions of the dihydrofuranone ring. The proton at the chiral center (H4) is anticipated to couple with the adjacent methylene protons at C3 and C5, resulting in a complex multiplet. The two protons at C5, being adjacent to the ring oxygen, would appear at a different chemical shift than the protons at C3, which are adjacent to the carbonyl group. A patent for a similar compound, (R)-4-propyldihydrofuran-2(3H)-one, reports the methylene protons on the ring (equivalent to H5) in the range of 3.89-4.45 ppm, while the methylene protons adjacent to the carbonyl (equivalent to H3) are found between 2.19-2.65 ppm google.com.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The spectrum for this compound would feature four distinct signals corresponding to the carbonyl carbon (C2), the two methylene carbons (C3 and C5), and the methine carbon bearing the amino group (C4). The carbonyl carbon (C2) is expected to have the most downfield chemical shift, typically above 170 ppm google.com. For the parent scaffold, γ-butyrolactone, the carbonyl carbon appears around 177 ppm, with the other ring carbons appearing at approximately 69 ppm (C5), 29 ppm (C3), and 28 ppm (C4). The introduction of the amino group at the C4 position would significantly shift the resonance of C4.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to confirm structural assignments. A COSY experiment would establish the coupling relationships between protons, for instance, showing correlations between H4 and the protons on C3 and C5. An HSQC experiment would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of both ¹H and ¹³C spectra.

Table 1: Predicted NMR Data for this compound Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 (C=O) | - | ~175-178 |

| C3 (-CH2-) | ~2.2 - 2.7 | ~30-35 |

| C4 (-CHNH2) | ~3.5 - 4.0 | ~50-55 |

Mass Spectrometry (MS) for Molecular Formula Determination (e.g., EI-MS, ESI-HRMS)

Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of a compound. For this compound (molecular formula C₄H₇NO₂), the monoisotopic mass is 101.0477 g/mol .

Electron Ionization Mass Spectrometry (EI-MS): EI-MS involves bombarding the molecule with high-energy electrons, leading to ionization and extensive fragmentation. The resulting fragmentation pattern provides a structural fingerprint of the molecule. For this compound, characteristic fragments would likely arise from the cleavage of the lactone ring and the loss of the amino group (-NH₂). Mass spectra of related dihydrofuranone derivatives show common fragmentation patterns that can help in identifying the core structure nist.govnist.gov.

Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS): ESI is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺. For this compound, the expected ion would have an m/z of 102.1. High-resolution mass spectrometry can measure the mass-to-charge ratio to a very high degree of accuracy (typically within 5 ppm), which allows for the unambiguous determination of the elemental formula. For instance, the hydrochloride salt of the isomeric compound, (S)-3-aminodihydrofuran-2(3H)-one, shows a molecular ion at m/z = 101.0 when analyzed by direct electron ionization chemicalbook.com.

Table 2: Expected Mass Spectrometry Data for this compound

| Analysis Type | Ion | Expected m/z (Monoisotopic) | Information Provided |

|---|---|---|---|

| ESI-HRMS | [M+H]⁺ | 102.0550 | Confirmation of Elemental Formula (C₄H₈NO₂⁺) |

| EI-MS | [M]⁺• | 101.0477 | Molecular Weight and Fragmentation Pattern |

| EI-MS | [M-NH₂]⁺ | 85.0284 | Loss of amino group |

Chiral Chromatography for Enantiomeric Excess Determination (e.g., SFC, HPLC)

Since this compound is a chiral molecule, verifying its enantiomeric purity is crucial. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the standard method for separating enantiomers and determining the enantiomeric excess (e.e.).

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and are effective for a broad range of chiral compounds nih.gov. The mobile phase, typically a mixture of a nonpolar solvent like hexane and an alcohol modifier like isopropanol, is optimized to achieve baseline separation of the enantiomers sigmaaldrich.com. The development of chiral separation methods is essential for determining the purity of enantiomers, as they can exhibit distinct pharmacological activities wvu.edu.

In a practical example involving a similar 4-substituted lactone, the enantiomeric ratio of (R)-4-propyldihydrofuran-2(3H)-one was monitored by chiral stationary phase gas chromatography, demonstrating the applicability of chiral chromatography for this class of compounds google.com. Supercritical Fluid Chromatography (SFC) is another powerful technique for chiral separations, often providing faster analysis times and reduced solvent consumption compared to HPLC.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, the precise spatial arrangement of every atom can be mapped.

This technique is unparalleled in its ability to unambiguously determine the absolute configuration of a chiral center. For this compound, a successful crystal structure analysis would confirm the connectivity of the atoms and, crucially, establish the 'S' configuration at the C4 position. While obtaining a single crystal suitable for X-ray diffraction can be challenging, the resulting data provides the gold standard for stereochemical assignment. The structures of numerous complex heterocyclic compounds have been confirmed using this method, providing incontrovertible proof of their proposed structures mdpi.commdpi.com.

Computational Spectroscopy for Correlating Experimental Data with Theoretical Predictions

Computational chemistry offers powerful tools for predicting spectroscopic properties, which can then be compared with experimental data to aid in structural confirmation. Methods like Density Functional Theory (DFT) can be used to calculate the theoretical NMR chemical shifts (¹H and ¹³C) and coupling constants for a proposed structure.

When experimental data is complex or ambiguous, comparing it to the computationally predicted spectrum can provide greater confidence in the structural assignment. This approach is particularly useful for distinguishing between isomers, as their predicted spectra will differ. Researchers frequently use computational studies to investigate the geometric structures, frontier molecular orbitals, and other properties of novel synthesized compounds, correlating these predictions with experimental spectroscopic data mdpi.com. This synergy between theoretical prediction and experimental observation is a cornerstone of modern chemical characterization.

Computational and Theoretical Studies on S 4 Aminodihydrofuran 2 3h One

Quantum Chemical Calculations of Molecular and Electronic Structure

Currently, there are no specific published studies detailing quantum chemical calculations, such as those using Density Functional Theory (DFT) or other ab initio methods, for (S)-4-aminodihydrofuran-2(3H)-one. Such calculations would be invaluable for determining its optimized molecular geometry, bond lengths, bond angles, and electronic properties like orbital energies (HOMO/LUMO) and electrostatic potential maps. While databases provide some predicted properties foodb.ca, in-depth computational analysis remains to be performed.

Conformational Analysis and Energy Landscapes

A comprehensive conformational analysis of this compound has not been reported. This type of study would involve mapping the potential energy surface to identify low-energy conformers, particularly concerning the orientation of the amino group relative to the furanone ring. Understanding the molecule's preferred shapes is crucial for predicting its interaction with biological targets.

Reaction Pathway Modeling and Transition State Analysis

No literature exists on the theoretical modeling of reaction pathways involving this compound. Computational studies in this area could, for example, elucidate the mechanism of its formation via the cyclization of γ-amino-β-hydroxybutyric acid or its hydrolysis back to the open-chain form. This would involve calculating the transition state structures and activation energies for these chemical transformations.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (in vitro contexts)

While its open-chain analogue, GABOB, is known to target GABA receptors wikipedia.orgnih.gov, specific molecular docking or molecular dynamics (MD) simulation studies for this compound are absent from the scientific literature. Such simulations would be essential to hypothesize its binding mode within a protein target, assess the stability of the ligand-protein complex, and identify key interacting amino acid residues in an in vitro context.

Pharmacophore Modeling and Virtual Screening for In Vitro Activity Prediction

There are no published pharmacophore models derived from or used to screen for molecules with the this compound scaffold. Pharmacophore modeling identifies the essential steric and electronic features required for biological activity, such as hydrogen bond donors/acceptors and hydrophobic centers. nih.gov Developing such a model would enable virtual screening of chemical libraries to identify other compounds with potential for similar in vitro activity, but this work has not yet been undertaken for this specific molecule.

Applications in Chemical Biology and Advanced Research Paradigms

Role as Precursors in Complex Natural Product Total Synthesis

The utility of (S)-4-aminodihydrofuran-2(3H)-one as a chiral precursor in the total synthesis of complex alkaloids is an area of ongoing investigation. Its rigid, stereochemically defined structure makes it an attractive starting material for introducing specific stereocenters in target molecules.

A comprehensive review of the literature on the total synthesis of Erythrina alkaloids did not reveal specific examples where this compound was employed as a direct precursor. The existing synthetic strategies towards the characteristic spirocyclic core of these alkaloids often involve intricate domino reactions and cyclizations from different starting materials. nih.gov While the butenolide and aminolactone motifs are common in natural products and synthetic intermediates, the direct application of this compound in published routes to Erythrina alkaloids is not documented.

The synthesis of tetrahydroisoquinoline (THIQ) alkaloids, a large and diverse family of natural products, employs a wide array of synthetic strategies. nih.govnih.gov While a direct synthetic route starting from this compound to a tetrahydroisoquinoline alkaloid is not explicitly detailed in the reviewed literature, related structures have been utilized in complex synthetic sequences. For instance, in an asymmetric synthesis of (+)-demethoxyerythratidinone, which contains a THIQ core, a dihydrofuranyl derivative was formed as a key intermediate. nih.gov However, this intermediate was not an aminodihydrofuranone. The use of lactone-derived precursors highlights the potential of such scaffolds in the construction of complex heterocyclic systems, though the specific role of this compound in this context remains to be explored.

Quorum Sensing Modulation in Bacterial Systems (In Vitro Mechanisms)

Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to monitor their population density and collectively regulate gene expression, including virulence factors and biofilm formation. mdpi.com Many Gram-negative bacteria utilize N-acyl homoserine lactones (AHLs) as their signaling molecules. mdpi.comresearchgate.net The foundational structure of all AHLs is the this compound ring, making it a key target for designing molecules that can modulate QS.

The modulation of QS by interfering with its signaling pathways is a promising strategy for developing anti-virulence agents. mdpi.com This can be achieved by designing analogues of natural AHLs that either mimic (agonists) or block (antagonists) the binding of the native signal to its cognate receptor protein (e.g., LuxR-type receptors). The heterocyclic core of this compound is central to this molecular recognition.

By modifying the N-acyl side chain attached to the lactone ring, researchers can create compounds that interfere with QS. For example, studies on the AHL synthase RhlI from Pseudomonas aeruginosa have shown that analogues of the native signal can act as modulators. nih.gov Mechanistic studies have revealed that these synthetic analogues can bind to distinct inhibitor or activator pockets within the enzyme, demonstrating that the core lactone structure can be leveraged to disrupt the very synthesis of the bacterial signals. nih.gov This interference disrupts the signaling cascade, preventing the coordinated expression of virulence genes.

The synthesis of AHL analogues is a cornerstone of research into quorum sensing modulation. The general approach involves the acylation of the amino group of this compound (homoserine lactone) with various acyl chains. These modifications can include altering the length of the chain, introducing different functional groups, or replacing the central amide bond with bioisosteres. mdpi.comresearchgate.net

A diverse library of AHL analogues has been synthesized and evaluated for their ability to modulate QS systems. For instance, systematic variations to the AHL headgroup, the acyl tail, and the linkage between them have been explored to create modulators of the RhlI synthase in P. aeruginosa. nih.gov While the native N-butyryl-L-homoserine lactone did not show inhibitory activity against its own synthase, certain synthetic long-chain acyl-D-homoserine lactones were found to be inhibitors, and some 3-oxoacyl-chain variants acted as activators. nih.gov This highlights the subtle structural requirements for modulating these biological systems.

| Analogue Type | Modification from Native AHL | Observed Effect on RhlI Synthase | Reference |

| Long-chain acyl-D-homoserine lactones | Stereochemistry of the lactone ring is inverted (D-form instead of L-form) and acyl chain is elongated. | Inhibition | nih.gov |

| 3-oxoacyl-chain analogues | Introduction of a 3-oxo functional group on the acyl chain. | Activation | nih.gov |

| Native L-HSL with modified acyl chains | The natural L-homoserine lactone core is kept, but the acyl chain is varied. | No inhibition observed | nih.gov |

Development of Chemical Probes for Elucidating Biological Pathways

Beyond simply inhibiting or activating pathways, derivatives of this compound are crucial tools for developing chemical probes to study and elucidate complex biological processes like quorum sensing. boisestate.eduresearchgate.net These probes are designed to interact with specific biological targets and can be equipped with reporter tags (e.g., biotin, fluorescent dyes) for detection and identification of binding partners.

AHL analogues can serve as "chemical probes" to uncover novel binding pockets in AHL synthase enzymes, which can then be targeted for the development of more potent and specific modulators. nih.govboisestate.edu For example, a biotin-tagged AHL derivative has been successfully used to interact with a bacterial AHL receptor, demonstrating its utility in pull-down assays aimed at identifying and isolating these critical proteins from complex biological mixtures. researchgate.net Such probes are invaluable for understanding the mechanistic basis of AHL synthase modulation and for formulating the rules of engagement for different types of AHL synthases. boisestate.edu The development of these molecular tools, all based on the central this compound scaffold, is essential for dissecting the intricacies of bacterial communication networks.

Future Research Directions and Unexplored Avenues for S 4 Aminodihydrofuran 2 3h One

Development of Novel Asymmetric Catalytic Strategies for Analogues

The development of efficient and highly stereoselective methods for the synthesis of γ-butyrolactone and γ-lactam analogues is a continuing area of interest for synthetic chemists. nih.govnih.gov Future research could focus on creating a diverse library of (S)-4-aminodihydrofuran-2(3H)-one analogues by exploring novel asymmetric catalytic strategies. These strategies could provide access to derivatives with varied substitution patterns, which would be invaluable for structure-activity relationship (SAR) studies.

Promising areas for investigation include the adaptation of existing organocatalytic and transition-metal-catalyzed reactions. For instance, asymmetric Mannich reactions, which have been successfully employed for the synthesis of related heterocyclic compounds, could be further developed for the stereocontrolled introduction of the amino group or other functionalities. nih.govacs.org Additionally, rhodium-catalyzed C-C activation coupled with radical migration has shown promise for the enantioselective synthesis of γ-lactams with β-quaternary centers, a strategy that could potentially be adapted for the synthesis of complex analogues of this compound. nih.gov

| Catalytic Strategy | Catalyst Type | Potential Application for Analogues of this compound |

| Asymmetric Hydrogenation | Chiral Iridium Complexes | Enantioselective synthesis of chiral lactones from ketoesters, applicable to the synthesis of substituted γ-butyrolactone cores. rsc.org |

| Vinylogous Michael Addition | Chiral Diamine Catalysts | Enantioselective formation of C-C bonds to introduce substituents at the 5-position of the furanone ring. |

| Intramolecular C-H Amidation | Engineered Hemoproteins | Stereoselective construction of the γ-lactam ring, offering a biocatalytic route to analogues. nih.gov |

| Asymmetric [4+2] Cycloaddition | Chiral Bisurea Catalysts | Diastereo- and enantioselective synthesis of γ-lactams from anhydrides and imines, adaptable for building the core structure. researchgate.net |

| Nickel-Catalyzed 1,4-Arylcarbamoylation | Chiral Ligated Nickel | Asymmetric synthesis of α-alkenylated γ-lactams, allowing for the introduction of diverse substituents. chinesechemsoc.org |

Exploration of Bio-orthogonal Reactions for Selective Derivatization

Bio-orthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. nih.gov The amino group of this compound presents an ideal handle for selective derivatization using bio-orthogonal ligation techniques. This would enable the site-specific attachment of probes for imaging, tracking, or target identification studies in biological systems.

Future research in this area would involve the synthesis of this compound derivatives bearing a "chemical reporter" group, such as an azide or an alkyne. These modified compounds could then be introduced into a biological system and subsequently ligated to a probe molecule containing the complementary reactive partner. This approach would allow for the precise labeling of biomolecules that interact with the furanone core.

| Bio-orthogonal Reaction | Reactive Partners | Key Features |

| Staudinger Ligation | Azide and Phosphine | One of the first bio-orthogonal reactions, forming a stable amide bond. |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide and Cyclooctyne | Copper-free "click" chemistry, rapid and highly selective in biological media. |

| Inverse-Electron-Demand Diels-Alder (IEDDA) | Tetrazine and Strained Alkene/Alkyne | Extremely fast reaction kinetics, suitable for labeling low-abundance targets. |

| Oxime/Hydrazone Ligation | Aldehyde/Ketone and Aminooxy/Hydrazine (B178648) | Reversible ligation that can be useful for certain applications. |

Integration of Machine Learning and AI in Compound Design and Synthesis Prediction

| AI/ML Application | Description | Potential Impact on this compound Research |

| Stereoselectivity Prediction | ML models are trained to predict the enantiomeric excess of asymmetric reactions based on catalyst, substrate, and reaction conditions. arxiv.org | More rapid and cost-effective optimization of asymmetric syntheses for novel analogues. |

| Reaction Condition Optimization | AI algorithms can suggest optimal reaction conditions (e.g., solvent, temperature, catalyst loading) to maximize yield and selectivity. | Improved efficiency and sustainability of synthetic routes. |

| De Novo Compound Design | Generative models can design novel molecules with desired properties by learning from existing chemical data. | Discovery of new this compound derivatives with potentially superior biological activity. |

| Retrosynthesis Prediction | AI-powered tools can propose synthetic routes to a target molecule from commercially available starting materials. ibm.com | Accelerated synthesis of designed analogues. |

Application in Complex Supramolecular Architectures and Functional Materials

The self-assembly of small molecules into well-defined supramolecular structures is a powerful strategy for the bottom-up fabrication of functional materials. The this compound scaffold, with its potential for derivatization at the amino group, could serve as a versatile building block for such architectures.

An unexplored avenue of research is the conjugation of this compound to peptides or other self-assembling moieties. nih.govnih.govmdpi.com The resulting conjugates could be designed to self-assemble into nanofibers, hydrogels, or other nanostructures with potential applications in tissue engineering, drug delivery, and biocatalysis. Another intriguing possibility is the use of aminofuranone derivatives as monomers for the synthesis of novel conducting polymers. The incorporation of the chiral furanone unit could impart unique chiroptical or recognition properties to the resulting polymer. researchgate.netnih.gov

| Supramolecular/Material Application | Design Strategy | Potential Functionality |

| Peptide-Furanone Hydrogels | Covalent attachment of self-assembling peptides to the amino group of the furanone. nih.govnih.gov | Biocompatible scaffolds for 3D cell culture, controlled release of therapeutics. |

| Chiral Conducting Polymers | Polymerization of aminofuranone monomers. researchgate.netnih.gov | Materials for chiral sensors, enantioselective separation, or asymmetric catalysis. |

| Functionalized Nanoparticles | Covalent attachment to the surface of nanoparticles via the amino group. | Targeted drug delivery vehicles, diagnostic imaging agents. |

Discovery of New Biological Targets and Mechanisms for In Vitro Activity

While γ-butyrolactones are known to be involved in bacterial communication as quorum sensing molecules, the full spectrum of biological activities for this compound and its derivatives remains to be explored. nih.govresearchgate.netfrontiersin.org A systematic screening of this compound and a library of its analogues against a wide range of biological targets could uncover novel in vitro activities.

Future research should focus on screening for inhibitory activity against various enzyme families, such as kinases, proteases, and metabolic enzymes, which are often implicated in human diseases. nih.govnih.govresearchgate.net Given that some furanone derivatives have shown antifungal and antiviral properties, exploring the activity of this compound against a panel of pathogenic fungi and viruses is also a promising direction. nih.govnih.gov Elucidating the mechanism of action for any identified activities will be crucial for the future development of these compounds as potential therapeutic agents.

| Potential Biological Target Class | Rationale for Screening | Example of Relevant Research |

| Bacterial Quorum Sensing Receptors | The γ-butyrolactone core is a known signaling molecule in bacteria. nih.govresearchgate.net | Inhibition of biofilm formation and virulence factor production in pathogenic bacteria. frontiersin.org |

| Protein Kinases | Kinases are key regulators of cellular processes and are important drug targets. nih.govnih.gov | Identification of novel kinase inhibitors for cancer or inflammatory diseases. |

| Viral Proteins | Some furanone derivatives have demonstrated antiviral activity. nih.gov | Discovery of new antiviral agents, for example, against tobacco mosaic virus. nih.gov |

| Fungal Enzymes | Some furanone derivatives have shown antifungal activity. nih.gov | Development of new antifungal agents to combat drug-resistant fungal infections. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (S)-4-aminodihydrofuran-2(3H)-one, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via cyclization of substituted carboxylic acids or through hypervalent iodine-mediated azidation of alkenes. For example, derivatives like 5-(azidomethyl)dihydrofuran-2(3H)-one are synthesized from pent-4-enoic acid precursors using column chromatography for purification . Optimization involves adjusting reaction temperature (e.g., 0–20°C), solvent systems (e.g., methanol/water), and catalysts (e.g., L-proline) to maximize yield and minimize side reactions. Monitoring via TLC or GC is critical for intermediate validation .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Multimodal spectroscopic analysis is employed:

- 1H/13C NMR : Peaks are compared to literature data (e.g., δ ~2.5–5.0 ppm for furanone protons, δ ~170–180 ppm for carbonyl carbons) .

- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1750 cm⁻¹, NH₂ bends at ~1600 cm⁻¹) .

- HRMS : Validates molecular formula (e.g., [M+H]+ at m/z 102.055 for C₄H₇NO₂) .

- Crystallography : For absolute stereochemistry, single-crystal X-ray diffraction data (e.g., CCDC 1505246) can resolve ambiguities .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Key precautions include:

- Ventilation : Use fume hoods to avoid inhalation exposure; relocate to fresh air if inhaled .

- PPE : Wear nitrile gloves and lab coats to prevent skin contact.

- Emergency Response : For eye exposure, rinse with water for 15 minutes and consult a physician. Store away from oxidizers and heat sources .

Advanced Research Questions

Q. How can researchers achieve >95% enantiomeric purity in this compound synthesis?

- Methodological Answer : Enantioselective methods include:

- Chiral Catalysts : L-Proline or tert-butyl dimethylsilyl (TBDMS)-protected aldehydes induce stereochemical control during cyclization .

- Chromatography : Chiral stationary phases (e.g., cellulose-based columns) separate enantiomers.

- GC Analysis : Chiral columns (e.g., β-cyclodextrin) quantify enantiomeric excess (e.g., 98% ee achieved in related compounds) .

Q. What strategies resolve contradictions in spectroscopic data for substituted dihydrofuranones?

- Methodological Answer : Contradictions (e.g., unexpected NMR shifts) are addressed by:

- Cross-Validation : Compare IR, HRMS, and crystallographic data to rule out impurities .

- Computational Modeling : DFT calculations predict NMR chemical shifts for comparison with experimental data.

- Isotopic Labeling : 15N or 13C labeling clarifies ambiguous NH₂ or carbonyl signals .

Q. How do electronic effects of substituents influence the reactivity of this compound?

- Methodological Answer : Substituent effects are studied via:

- Hammett Analysis : Correlate σ values of para-substituted aryl groups (e.g., -OMe, -Br) with reaction rates in nucleophilic acyl substitutions .

- Kinetic Studies : Monitor intermediates via stopped-flow NMR to determine rate-limiting steps.

- DFT Calculations : Map electron density at the carbonyl carbon to predict electrophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.